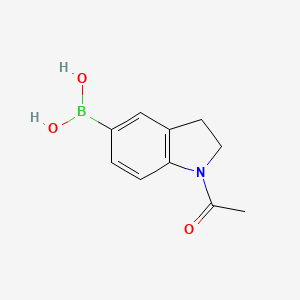

1-Acetylindolin-5-ylboronic acid

概要

説明

This compound is characterized by its unique structure, which includes an indole ring fused with a boronic acid moiety, making it a versatile building block for the synthesis of biologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions: 1-Acetylindolin-5-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of indole derivatives with boronic acid reagents. For instance, the reaction of indole with a borate ester, such as triisopropyl borate, followed by hydrolysis, can yield this compound. Another method involves the use of transition-metal-catalyzed borylation reactions, which provide a straightforward route to introduce the boronic acid group onto the indole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale borylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

化学反応の分析

Types of Reactions: 1-Acetylindolin-5-ylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones under specific conditions.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate are employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.

Major Products Formed:

Suzuki-Miyaura Cross-Coupling: Biaryl compounds or substituted indoles.

Oxidation: Alcohols or ketones.

Reduction: Hydroxylated indoles or other reduced derivatives.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

1-Acetylindolin-5-ylboronic acid has been studied for its potential as an anticancer agent. Boronic acids, in general, are known for their ability to inhibit proteasomes, which play a crucial role in regulating cellular protein degradation. The compound's structure allows it to interact with target proteins involved in cancer progression, thereby exhibiting cytotoxic effects on cancer cells. Research indicates that modifications of boronic acids can enhance their selectivity and potency against specific cancer types, including multiple myeloma and lymphoma .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes, particularly those involved in metabolic pathways relevant to cancer and other diseases. For instance, it can inhibit hydrolytic enzymes, which are crucial for tumor growth and metastasis. This property is significant for developing targeted therapies that minimize side effects by selectively targeting cancerous tissues .

Diagnostic Applications

Sensing and Detection

Boronic acids are widely used as recognition elements in sensors due to their ability to form reversible covalent bonds with diols, such as those found in sugars. This compound can be utilized in the design of biosensors for detecting sialic acids, which are overexpressed in metastatic cancers. This application is particularly relevant for early cancer diagnosis and monitoring disease progression .

Chemical Biology Applications

Radiolabeling Techniques

Recent studies have explored the use of boronic acids in radiolabeling antibodies for imaging purposes in cancer diagnostics. The incorporation of this compound into radiolabeling protocols has demonstrated high radiochemical yields, enhancing the efficiency of imaging techniques such as PET scans . This capability is vital for developing targeted therapies that require precise localization of tumors.

Synthetic Chemistry Applications

Building Blocks for Drug Development

In synthetic chemistry, this compound serves as a versatile building block for creating complex organic molecules. Its reactivity allows chemists to construct various derivatives that may possess enhanced biological activity or improved pharmacokinetic properties. The ability to modify the boronic acid group facilitates the development of new compounds with tailored functionalities .

Case Studies

| Study | Purpose | Findings |

|---|---|---|

| Study on anticancer efficacy | Evaluate the cytotoxic effects on multiple myeloma cells | Demonstrated significant cell death at low concentrations of this compound |

| Sensing application | Develop a biosensor for sialic acid detection | Achieved high sensitivity and specificity using this compound as a sensing element |

| Radiolabeling study | Investigate the efficiency of antibody labeling | Reported over 80% radiochemical yield using modified protocols with boronic acids |

作用機序

The mechanism of action of 1-Acetylindolin-5-ylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity . Additionally, the indole ring can engage in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity .

類似化合物との比較

1-Acetylindolin-5-ylboronic acid can be compared with other indole-based boronic acids, such as:

- Indole-3-boronic acid

- 5-Bromoindole-3-boronic acid

- Indole-2-boronic acid

Uniqueness: this compound is unique due to its acetyl group, which can influence its reactivity and binding properties. This structural feature distinguishes it from other indole-based boronic acids and can impart specific biological activities .

生物活性

1-Acetylindolin-5-ylboronic acid is a boronic acid derivative that has garnered attention for its potential therapeutic applications. This compound, characterized by its unique chemical structure, is being studied for various biological activities, including enzyme inhibition, antibacterial properties, and potential anticancer effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₉BNO₂. The compound features an indole structure with an acetyl group at the 1 position and a boronic acid functional group at the 5 position. This unique structure allows it to participate in various chemical reactions and biological interactions.

The mechanism of action for this compound involves its ability to interact with biological targets such as enzymes and proteins. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in therapeutic contexts, including drug design and synthesis. The compound's interaction with specific molecular targets can modulate biological processes, making it a candidate for further research in medicinal chemistry.

Antibacterial Activity

Research indicates that boronic acids possess significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. In studies, the compound was shown to inhibit the growth of Escherichia coli at concentrations around 6.50 mg/mL .

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of boronic acids. In vitro assays have demonstrated that related compounds exhibit strong free radical scavenging abilities. The antioxidant potential can be quantified using methods such as ABTS cation radical scavenging and DPPH free radical scavenging assays.

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibition capabilities. For example, studies have shown moderate inhibition of acetylcholinesterase (IC50: 115.63 ± 1.16 µg/mL) and high inhibition of butyrylcholinesterase (IC50: 3.12 ± 0.04 µg/mL) and antiurease (IC50: 1.10 ± 0.06 µg/mL) . These findings suggest potential applications in treating conditions related to enzyme dysregulation.

Anticancer Activity

The anticancer properties of boronic acids are particularly noteworthy. In cell line studies, this compound exhibited significant cytotoxic effects on cancerous cell lines (e.g., MCF-7) while showing no toxic effects on healthy cell lines . This selective toxicity highlights its potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

To understand the distinctiveness of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Similarity Score | Unique Features |

|---|---|---|

| (2-Oxoindolin-6-yl)boronic acid | 0.79 | Contains an oxo group at position 6 |

| (3-Methacrylamidophenyl)boronic acid | 0.77 | Features a methacrylamido group |

| 4-Acetylaminophenylboronic acid | 0.74 | Contains an acetylamino group |

| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one | 0.79 | Incorporates a dioxaborolane structure |

| 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one | 0.75 | Methyl substitution at position 1 |

This table illustrates how variations in functional groups can influence the biological properties of these compounds while maintaining core structural elements associated with indole and boron functionalities.

Case Studies and Research Findings

Recent studies have explored the biological activities of various boron-based compounds in formulations for therapeutic applications:

- Cream Formulation Study : A novel boron-based compound derived from phenyl boronic acid and quercetin was evaluated for its antioxidant and antibacterial activities in cream formulations. It exhibited strong antioxidant activity (IC50: 0.11 ± 0.01 µg/mL) and significant antibacterial effects against E. coli .

- Enzyme Activity Assessment : The same study reported varying degrees of enzyme inhibition across different assays, indicating that modifications in the boronic acid structure could enhance or reduce biological activity .

特性

IUPAC Name |

(1-acetyl-2,3-dihydroindol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-3,6,14-15H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERYXDICIURWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(CC2)C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。